molecular formula C8H9IN2O B13935408 2-Amino-4-iodo-N-methylbenzamide

2-Amino-4-iodo-N-methylbenzamide

Katalognummer: B13935408
Molekulargewicht: 276.07 g/mol
InChI-Schlüssel: JCVCNZMOGNMZJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-iodo-N-methylbenzamide is an organic compound with the molecular formula C8H9IN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, an iodine atom at the fourth position, and a methyl group attached to the nitrogen atom of the benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-iodo-N-methylbenzamide typically involves the iodination of 2-Amino-N-methylbenzamide. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring. The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Amino-4-iodo-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its target. The amino and methyl groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-N-methylbenzamide: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    4-Amino-N-methylbenzamide: Has the amino group at the fourth position instead of the second, leading to different substitution patterns and properties.

    2-Amino-4-chloro-N-methylbenzamide: Contains a chlorine atom instead of iodine, which can affect its reactivity and interactions with biological targets.

Uniqueness

2-Amino-4-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical and biological properties. The iodine atom can enhance the compound’s ability to participate in specific reactions, such as coupling reactions, and can also improve its binding affinity to certain biological targets, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C8H9IN2O

Molekulargewicht

276.07 g/mol

IUPAC-Name

2-amino-4-iodo-N-methylbenzamide

InChI

InChI=1S/C8H9IN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)

InChI-Schlüssel

JCVCNZMOGNMZJJ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=C(C=C1)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.